molecular formula C7H15NO3 B8526471 5-Hydroxy-N-methoxy-N-methylpentanamide

5-Hydroxy-N-methoxy-N-methylpentanamide

Cat. No.: B8526471
M. Wt: 161.20 g/mol
InChI Key: NRPJGQSLFFGQBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-N-methoxy-N-methylpentanamide is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

5-hydroxy-N-methoxy-N-methylpentanamide

InChI

InChI=1S/C7H15NO3/c1-8(11-2)7(10)5-3-4-6-9/h9H,3-6H2,1-2H3

InChI Key

NRPJGQSLFFGQBL-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CCCCO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of N,O-dimethylhydroxyamine hydrochloride (14.6 g, 150 mmol) in dry dichloromethane (150 mL) was added a solution of trimethylaluminum (2.0 M solution in toluene, 75 mL, 150 mmol) drop wise at room temperature. After stirring for 30 min, tetrahydropyran-2-one (10 g, 100 mmol) in dry dichloromethane (50 mL) was added drop wise. The reaction mixture was stirred over night. After cooling to 0° C., 1N HCl (80 mL, 80 mmol) was added slowly (exothermic reaction), diluted with dichloromethane (200 mL). The two layers were separated and the aqueous layer was extracted with dichloromethane twice. The combined organic phases were dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (120 g column, 0% methanol in dichloromethane to 20% methanol in dichloromethane) to give product (9.7 g, 60%). 1H NMR (CDCl3) δ 3.68 (s, 3H), 3.63 (t, J=6.1 Hz, 2H), 3.17 (s, 3H), 2.46 (t, J=7.0 Hz, 2H), 1.69-1.74 (m, 2H), 1.58-1.64 (m, 2H). MS EI m/z 162 (M+H)+.
Name
N,O-dimethylhydroxyamine hydrochloride
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
60%

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